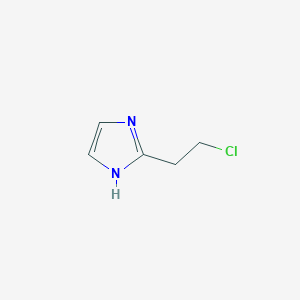

2-(2-Chloroethyl)-1H-imidazole

Description

Historical Context and Early Chemical Studies

The journey of 2-(2-Chloroethyl)-1H-imidazole is intrinsically linked to the broader history of imidazole (B134444) chemistry. The parent imidazole ring was first synthesized by the German chemist Heinrich Debus in 1858 through the reaction of glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). ijsrtjournal.comwikipedia.orgtsijournals.comresearchgate.net While various imidazole derivatives were discovered in the 1840s, the systematic exploration of substituted imidazoles gained significant momentum throughout the 20th century as chemists and biologists recognized the fundamental importance of the imidazole ring in biological systems and pharmaceutical agents. wikipedia.orgresearchgate.net

The specific incorporation of chloroethyl substituents into imidazole structures became particularly noteworthy following the discovery of the biological activity of alkylating agents. The chloroethyl group was identified as a reactive electrophilic center capable of forming covalent bonds with biological macromolecules, a property that proved essential in developing various bioactive compounds. ontosight.ai Early research focused on establishing fundamental synthetic pathways to such derivatives, often involving the reaction of starting materials like ethylenediamine (B42938) with chloroacetyl chloride, which laid the groundwork for the more refined and optimized methods used in contemporary research.

Significance of the Imidazole Core and Chloroethyl Moiety in Organic Chemistry

The distinct chemical personality of this compound arises from the combination of its two key structural features: the imidazole core and the chloroethyl moiety.

The Imidazole Core The imidazole ring is a five-membered planar heterocycle containing two nitrogen atoms. wikipedia.orgtsijournals.comresearchgate.net This structure is considered a "privileged scaffold" in medicinal chemistry due to its widespread presence in biologically active molecules and its versatile chemical properties. ijsrtjournal.comajrconline.org Imidazole is amphoteric, meaning it can act as both an acid and a base. wikipedia.orgtsijournals.com The nitrogen atoms, with their lone pair of electrons, can act as nucleophiles and can coordinate with metal ions. wikipedia.orgijnrd.org Furthermore, the imidazole ring's ability to participate in hydrogen bonding contributes to its role in molecular interactions within biological systems. ajrconline.orgijnrd.org This versatility is highlighted by its presence in crucial natural compounds like the amino acid histidine and the hormone histamine. wikipedia.orgtsijournals.com

The Chloroethyl Moiety The 2-chloroethyl group (-CH₂CH₂Cl) attached to the imidazole ring is a key functional group that imparts significant reactivity to the molecule. It serves as a potent electrophilic center, making the compound an alkylating agent. This reactivity allows it to form covalent bonds with nucleophilic sites found in biomolecules like DNA and proteins. ontosight.aisolubilityofthings.com This alkylating capability is a cornerstone of its utility in chemical synthesis and is the basis for the exploration of its potential in developing therapeutic agents, particularly those with anticancer properties. solubilityofthings.com

Overview of Research Trajectories for Halogenated Heterocyclic Compounds

Halogenated heterocyclic compounds constitute a broad and vital class of molecules in chemical research, with significant applications in medicinal chemistry and materials science. researchgate.net The introduction of halogen atoms, such as chlorine, into a heterocyclic structure can profoundly influence the molecule's physical, chemical, and biological properties. researchgate.net

Current research in this area is characterized by several key trends:

Development of Novel Synthetic Methodologies: A major focus is on creating more efficient, selective, and environmentally benign methods for synthesizing halogenated heterocycles. researchgate.netmdpi.com This includes the use of novel catalysts, such as molecular iodine, and the development of greener synthetic strategies like mechanochemical synthesis (ball milling) and electrochemical oxidation to reduce the reliance on harsh reagents and toxic solvents. researchgate.netbohrium.com

Structure-Activity Relationship (SAR) Studies: Researchers are actively investigating how the type and position of the halogen atom on the heterocyclic ring affect its biological activity. These studies are crucial for the rational design of new drugs and functional materials. researchgate.net

Applications in Materials Science: Halogenated heterocycles are being explored for use in advanced materials. Their electronic properties make them suitable for applications in organic electronics, such as in the development of OLED materials and organic conductors. solubilityofthings.com

Intramolecular Cyclizations: Halogen-induced cyclization reactions are being utilized as a powerful strategy to construct complex molecular architectures from simpler precursors, offering a versatile tool for synthetic chemists. mdpi.com

Scope and Objectives of Academic Inquiry on this compound

The academic and industrial interest in this compound is driven by its utility as a versatile chemical building block and its intrinsic reactivity. The primary objectives of research on this compound include:

Synthetic Intermediate: A major area of inquiry focuses on its use as a precursor in the synthesis of more complex molecules. evitachem.comlookchem.com It serves as a key starting material for a variety of pharmaceuticals and agrochemicals, where the imidazole and chloroethyl functionalities are incorporated into the final target structure. evitachem.com

Biochemical Probes: The compound's ability to alkylate biomolecules makes it a useful tool for studying biological processes. evitachem.com Researchers utilize it as a molecular probe to investigate enzyme mechanisms, protein-ligand interactions, and to label specific sites on macromolecules. evitachem.com

Therapeutic Potential: There is ongoing exploration of the potential therapeutic properties of this compound and its derivatives. This includes investigations into its efficacy as an anticancer and antimicrobial agent, stemming from its alkylating mechanism. evitachem.com

Materials Science Applications: A novel research trajectory involves incorporating this compound into advanced materials. For instance, it has been grafted onto polymer backbones to create high-temperature proton exchange membranes for use in fuel cells, where the imidazole groups facilitate proton transport. mdpi.com

Optimization of Synthesis: A persistent objective is the development of more efficient, cost-effective, and sustainable synthetic routes to produce this compound with high purity and yield, aligning with the principles of green chemistry.

Below is a table summarizing some of the key properties of this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| Molecular Formula | C₅H₇ClN₂ nih.gov | C₅H₈Cl₂N₂ nih.gov |

| Molecular Weight | 130.58 g/mol lookchem.com | 167.03 g/mol nih.gov |

| IUPAC Name | This compound nih.gov | This compound;hydrochloride nih.gov |

| Physical Form | Not specified | Solid/Powder sigmaaldrich.com |

| CAS Number | 13518-55-3 lookchem.com | 6429-10-3 sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chloroethyl)-1H-imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c6-2-1-5-7-3-4-8-5/h3-4H,1-2H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHAYLJXXFOEIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N1)CCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 2 2 Chloroethyl 1h Imidazole

Strategies for Imidazole (B134444) Ring Construction and Functionalization

The synthesis of the imidazole core is a well-established area of heterocyclic chemistry, with several named reactions and methodologies available. These can be broadly categorized into ring-closing reactions of acyclic precursors and the functionalization of a pre-existing imidazole ring.

Ring-Closing Reactions Involving Imidazole Precursors

The formation of the imidazole ring often involves the condensation of a dicarbonyl compound or its equivalent with an amine source and a source for the C2 carbon. A common and versatile method is the reaction of an α-haloketone with an amidine. wjpsonline.comresearchgate.netyoutube.comorgsyn.org In this approach, the amidine provides the N-C-N fragment, while the α-haloketone supplies the remaining C-C-N portion of the ring. The reaction typically proceeds via nucleophilic attack of the amidine on the α-carbon of the ketone, followed by cyclization and dehydration to afford the substituted imidazole.

Another classical approach is the Debus synthesis, which utilizes a glyoxal (B1671930), an aldehyde, and ammonia (B1221849) to construct the imidazole ring. Variations of this method allow for the synthesis of a wide range of substituted imidazoles. wikipedia.org Furthermore, the reaction of 1,2-diamines with carboxylic acids or their derivatives at high temperatures, often in the presence of a dehydrogenating catalyst, can also yield the imidazole core. wikipedia.org

| Reaction Type | Precursors | Key Features |

| Amidine Condensation | α-Haloketone, Amidine | Versatile for 2,4-disubstituted imidazoles. wjpsonline.comresearchgate.net |

| Debus Synthesis | Glyoxal, Aldehyde, Ammonia | Classical method for imidazole synthesis. wikipedia.org |

| Diamine Condensation | 1,2-Diamine, Carboxylic Acid | High-temperature reaction, often requires a catalyst. wikipedia.org |

Regioselective Alkylation and Acylation on the Imidazole Nitrogen

Once the imidazole ring is formed, functionalization of the nitrogen atoms is a key step in many synthetic routes. The tautomeric nature of the N-H protons in unsymmetrical imidazoles can lead to mixtures of N1 and N3 alkylated or acylated products. However, regioselectivity can often be controlled by the choice of reaction conditions, including the base, solvent, and the nature of the electrophile. Steric hindrance around one of the nitrogen atoms can direct the incoming group to the less hindered position. Protecting group strategies are also commonly employed to achieve regioselective functionalization.

Introduction of the 2-Substituent via Direct Functionalization

Direct functionalization of the C2 position of the imidazole ring is a powerful strategy for introducing substituents. This can be achieved through various methods, including lithiation followed by quenching with an electrophile. The acidity of the C2-proton allows for deprotonation with a strong base, such as an organolithium reagent, to generate a nucleophilic C2-anion. This anion can then react with a suitable electrophile to introduce the desired substituent. nih.gov

Transition metal-catalyzed cross-coupling reactions have also emerged as a valuable tool for C2-functionalization. For instance, palladium-catalyzed direct C-H arylation can introduce aryl groups at the C2 position. nih.gov While direct C2-alkylation with alkyl halides can be challenging due to the potential for N-alkylation, strategies involving N-heterocyclic carbenes (NHCs) generated in situ from imidazolium (B1220033) salts have been developed for C2-alkylation. nih.govresearchgate.net

Approaches to Incorporate the 2-Chloroethyl Side Chain

The introduction of the 2-chloroethyl side chain at the C2 position of the imidazole ring is the defining feature of the target molecule. This is typically accomplished through one of two primary strategies: the chlorination of a pre-existing hydroxyethyl-substituted imidazole or the direct alkylation of the imidazole ring with a chloroethylating agent.

Chlorination Reactions of 2-(2-Hydroxyethyl)-1H-imidazole Derivatives

A common and effective method for the synthesis of 2-(2-chloroethyl)-1H-imidazole involves the conversion of the corresponding alcohol, 2-(2-hydroxyethyl)-1H-imidazole. This precursor is readily synthesized through several routes, including the reaction of ethylenediamine (B42938) with glycolic acid or the reaction of ethanolamine with formamide.

The hydroxyl group of 2-(2-hydroxyethyl)-1H-imidazole can be converted to a chloride using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to its reactivity and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. orgsyn.orgresearchgate.netresearchgate.netmasterorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in an inert solvent, and the product is often isolated as the hydrochloride salt.

Table of Chlorination Reaction Parameters

| Chlorinating Agent | Precursor | Typical Conditions | Product Form |

|---|

Detailed experimental procedures often involve the careful addition of thionyl chloride to a solution or suspension of the hydroxyethyl (B10761427) precursor, followed by a period of heating to drive the reaction to completion. The resulting hydrochloride salt can then be isolated by filtration or by removal of the solvent.

Direct Alkylation with Chloroethylating Agents

An alternative approach to installing the 2-chloroethyl side chain is through the direct alkylation of the imidazole ring at the C2 position. This method avoids the need for the pre-synthesis and subsequent chlorination of the hydroxyethyl derivative. However, controlling the regioselectivity to favor C2-alkylation over N-alkylation can be a significant challenge.

One strategy involves the generation of a C2-anion of an N-protected imidazole via lithiation, followed by reaction with a suitable chloroethylating agent, such as 1-bromo-2-chloroethane. The protecting group on the nitrogen is crucial to prevent N-alkylation and to direct the functionalization to the C2 position. After the chloroethyl group is introduced, the protecting group can be removed to yield the final product.

Another potential route involves the reaction of an N-heterocyclic carbene, generated from an imidazolium salt, with a chloroethyl electrophile. This approach takes advantage of the nucleophilic character of the carbene carbon to form the C-C bond at the C2 position. nih.govresearchgate.net

Multi-Component Reactions for Concurrent Imidazole and Side-Chain Formation

Currently, a direct one-pot, multi-component reaction that simultaneously constructs the imidazole ring and the 2-(2-chloroethyl) side-chain of the target molecule is not a well-established synthetic route. The more prevalent and practical approach involves a two-step synthesis. This process begins with the synthesis of 2-(2-hydroxyethyl)-1H-imidazole, which then undergoes a subsequent chlorination step to yield the final product.

The initial synthesis of the 2-(2-hydroxyethyl)-1H-imidazole precursor can, in principle, be approached using multi-component strategies. One plausible, though not explicitly detailed for this specific compound, method could be a variation of the Radziszewski imidazole synthesis. This would theoretically involve the reaction of a dicarbonyl compound (like glyoxal), an aldehyde bearing a protected or masked hydroxyethyl group, and ammonia. However, the stability and reactivity of such an aldehyde under typical Radziszewski conditions would be a critical factor.

A more direct and documented pathway to the hydroxyethyl precursor involves the reaction of ethylene (B1197577) oxide with imidazole under basic conditions. While not a multi-component reaction in the strictest sense of combining three or more starting materials in one pot, it represents a common and efficient method for introducing the hydroxyethyl side-chain.

Reaction Conditions and Optimization Strategies for Enhanced Yield and Selectivity

The optimization of the two-step synthesis of this compound focuses on maximizing the yield and purity of both the intermediate and the final product.

Solvent Effects on Reaction Efficacy

For the synthesis of the 2-(2-hydroxyethyl)-1H-imidazole precursor, the choice of solvent is critical. In reactions involving ethylene oxide, polar aprotic solvents are often favored to facilitate the nucleophilic attack of the imidazole nitrogen.

In the subsequent chlorination step, where 2-(2-hydroxyethyl)-1H-imidazole is converted to this compound, the choice of solvent is dictated by the chlorinating agent used. When employing reagents like thionyl chloride (SOCl₂), the reaction is often carried out in a non-protic solvent such as dichloromethane or chloroform to prevent unwanted side reactions with the solvent. The reaction of an alcohol with thionyl chloride produces the corresponding alkyl chloride, sulfur dioxide, and hydrogen chloride. wikipedia.org

Temperature and Pressure Influences on Synthesis Pathways

Temperature control is paramount in both stages of the synthesis. The formation of 2-(2-hydroxyethyl)-1H-imidazole is typically an exothermic reaction, and maintaining a controlled temperature is necessary to prevent side reactions and ensure safety, especially when handling ethylene oxide.

The chlorination of 2-(2-hydroxyethyl)-1H-imidazole with thionyl chloride is also temperature-dependent. The reaction is often initiated at a lower temperature and then gradually warmed to ensure a controlled reaction rate and to minimize the formation of byproducts. Elevated temperatures can lead to decomposition of the product or the formation of impurities.

Catalytic Methodologies in this compound Synthesis

While the initial synthesis of the hydroxyethyl precursor from ethylene oxide and imidazole is typically base-catalyzed, the subsequent chlorination step does not always require a catalyst, as thionyl chloride is a highly reactive chlorinating agent. However, in some cases, a catalytic amount of a tertiary amine, such as pyridine or triethylamine, may be used to neutralize the HCl generated during the reaction, which can sometimes improve the reaction rate and yield.

For broader imidazole synthesis, a variety of catalysts have been explored to improve efficiency and selectivity. These include Lewis acids, solid-supported acids, and metal tetrafluoroborates. orgsyn.org For instance, copper-catalyzed multi-component reactions have been shown to be efficient for the synthesis of various trisubstituted imidazoles. nih.gov

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The two-step synthesis of this compound presents a clear case for atom economy analysis.

To illustrate, let's consider the theoretical atom economy of the chlorination step:

Reaction: C₅H₈N₂O + SOCl₂ → C₅H₇ClN₂ + SO₂ + HCl

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 2-(2-Hydroxyethyl)-1H-imidazole | C₅H₈N₂O | 112.13 |

| Thionyl chloride | SOCl₂ | 118.97 |

| Total Reactant Mass | 231.10 | |

| This compound | C₅H₇ClN₂ | 130.58 |

| Sulfur dioxide | SO₂ | 64.07 |

| Hydrogen chloride | HCl | 36.46 |

| Total Product Mass | 231.11 |

Atom Economy Calculation:

Atom Economy = (Molecular Mass of Desired Product / Total Molecular Mass of Reactants) x 100

Atom Economy = (130.58 / 231.10) x 100 ≈ 56.5%

Solvent-Free and Environmentally Benign Synthetic Approaches

The development of solvent-free and environmentally friendly synthetic routes to this compound is a key focus in sustainable chemistry. These methods aim to reduce waste, energy consumption, and the use of toxic substances.

Mechanochemical Synthesis:

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool for the solvent-free synthesis of various organic compounds, including imidazole derivatives. mdpi.comrsc.org This technique, typically performed in a ball mill, avoids the need for bulk solvents, leading to a significant reduction in waste and potential environmental contamination. The high-energy collisions between the milling balls and the reactants can overcome activation energy barriers and promote reactions in the solid state.

While a direct mechanochemical synthesis of this compound has not been extensively detailed in the literature, the principles have been successfully applied to the synthesis of other substituted imidazoles. mdpi.com For instance, the synthesis of N-substituted imidazoles has been achieved by milling an imidazole with a haloalkane in the presence of a solid base. researchgate.net This approach offers high yields and short reaction times compared to traditional solution-based methods. researchgate.net

Table 1: Comparison of Mechanochemical vs. Solution-Based Synthesis of Imidazolium Bromides

| Method | Time | Temperature | Solvent | Yield (%) | E-factor |

| Mechanochemical | 30 min | Ambient | None | 80-92 | 9.00-14.15 |

| Solution-Based | 12 h | 82°C | Acetonitrile (B52724) | 83-95 | 20.40-29.77 |

This table illustrates the general advantages of mechanochemical synthesis over solution-based methods for related imidazole compounds, highlighting the potential for greener synthesis of this compound. researchgate.net

Ultrasound-Assisted Synthesis:

Sonochemistry, the application of ultrasound to chemical reactions, provides another environmentally benign pathway for the synthesis of imidazole derivatives. nih.govresearchgate.net Ultrasound irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. This can lead to the formation of highly reactive species and increase mass transfer, often under milder conditions than conventional heating.

Table 2: Ultrasound-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

| Entry | Aldehyde | Time (min) | Yield (%) [Conventional] | Yield (%) [Ultrasound] |

| 1 | Benzaldehyde | 20 | 84 | 97 |

| 2 | 4-Chlorobenzaldehyde | 25 | 80 | 95 |

| 3 | 4-Methylbenzaldehyde | 30 | 82 | 96 |

| 4 | 4-Methoxybenzaldehyde | 35 | 78 | 94 |

This table showcases the efficiency of ultrasound-assisted synthesis for imidazole derivatives, indicating its potential for the synthesis of this compound. researchgate.net

Environmentally Benign Chlorination:

The conversion of the precursor, 2-(1H-imidazol-2-yl)ethanol, to this compound typically involves a chlorination step. Traditional chlorinating agents like thionyl chloride can be hazardous. Green chemistry approaches focus on using milder and more selective reagents or catalytic systems to reduce the environmental impact. mdpi.com While specific solvent-free chlorination methods for this particular substrate are not well-documented, research into greener chlorination of alcohols is ongoing. This includes the use of catalytic systems that can operate under milder conditions and potentially in the absence of hazardous solvents.

The exploration of these solvent-free and environmentally benign approaches for the synthesis of this compound is crucial for the development of sustainable chemical processes. Future research will likely focus on optimizing these methods to achieve high yields and purity while minimizing environmental impact.

Reaction Pathways and Mechanistic Investigations Involving 2 2 Chloroethyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloroethyl Moiety

The carbon-chlorine bond in the chloroethyl group is polarized, rendering the carbon atom attached to the chlorine electrophilic and a prime target for nucleophiles.

Nucleophilic substitution reactions can proceed through two main mechanisms: unimolecular (S_N1) and bimolecular (S_N2). masterorganicchemistry.comleah4sci.com The structure of 2-(2-Chloroethyl)-1H-imidazole, featuring a primary alkyl halide, strongly favors the S_N2 pathway. organic-chemistry.org

The S_N1 mechanism involves the formation of a carbocation intermediate. organic-chemistry.orgyoutube.com For a primary alkyl halide like the chloroethyl group, the corresponding primary carbocation is highly unstable and its formation is energetically unfavorable, thus making the S_N1 pathway unlikely. khanacademy.org

Conversely, the S_N2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs. gacariyalur.ac.inlibretexts.org This process involves a transition state where both the incoming nucleophile and the outgoing leaving group are partially bonded to the carbon atom. organic-chemistry.org The rate of an S_N2 reaction is dependent on the concentrations of both the substrate and the nucleophile. gacariyalur.ac.inlibretexts.org Given the unhindered nature of the primary carbon in the chloroethyl side chain, it is readily accessible to nucleophiles, facilitating the S_N2 reaction.

Key Characteristics of Nucleophilic Substitution for this compound:

| Feature | Description |

|---|---|

| Favored Mechanism | S_N2 (Bimolecular Nucleophilic Substitution) |

| Substrate Type | Primary Alkyl Halide |

| Reaction Steps | Single concerted step |

| Intermediate | No carbocation intermediate is formed |

| Kinetics | Second-order (Rate = k[Substrate][Nucleophile]) |

| Stereochemistry | Inversion of configuration if the carbon were chiral |

The structure of this compound is conducive to intramolecular reactions. The N-1 nitrogen of the imidazole (B134444) ring can act as an internal nucleophile, attacking the electrophilic carbon of the adjacent chloroethyl side chain. This intramolecular S_N2 reaction results in the displacement of the chloride ion and the formation of a new carbon-nitrogen bond, leading to a fused bicyclic system. Specifically, this cyclization would yield the tetrahydroimidazo[1,2-a]imidazole cation.

Such intramolecular cyclizations are fundamental in the synthesis of various fused heterocyclic systems. For example, the reaction between an imidazole-2-thiol and a compound with an electrophilic side chain can lead to the formation of the imidazo[2,1-b]thiazole (B1210989) scaffold, a core structure in many biologically active molecules. nih.govnih.govmdpi.com While this involves an external sulfur nucleophile becoming part of the ring, the principle of an internal imidazole nitrogen attacking a side-chain electrophile is analogous.

The chloroethyl moiety readily reacts with a wide array of nucleophiles via the S_N2 mechanism. This reactivity allows for the straightforward synthesis of a variety of 2-substituted imidazole derivatives.

Amines: Primary and secondary amines react as nucleophiles to displace the chloride, forming the corresponding N-substituted 2-(2-aminoethyl)-1H-imidazoles.

Thiols: Thiolate anions, generated by treating thiols with a base, are excellent nucleophiles and react to form thioethers.

Alkoxides: Alkoxide ions, from alcohols and a strong base, can be used to synthesize the corresponding ether derivatives.

Azides: Sodium azide (B81097) is an effective nucleophile for introducing the azido (B1232118) group, which can be further transformed into an amine or used in click chemistry.

The following table summarizes the expected products from the reaction of this compound with various nucleophiles.

| Nucleophile Class | Example Nucleophile | Reagent Example | Product Structure | Product Name |

| Amine | Diethylamine | (CH₃CH₂)₂NH | Im-CH₂CH₂-N(CH₂CH₃)₂ | 2-(2-(Diethylamino)ethyl)-1H-imidazole |

| Thiol | Ethanethiol | CH₃CH₂SH / NaH | Im-CH₂CH₂-S-CH₂CH₃ | 2-(2-(Ethylthio)ethyl)-1H-imidazole |

| Alkoxide | Methoxide | CH₃ONa | Im-CH₂CH₂-O-CH₃ | 2-(2-Methoxyethyl)-1H-imidazole |

| Azide | Azide ion | NaN₃ | Im-CH₂CH₂-N₃ | 2-(2-Azidoethyl)-1H-imidazole |

| Cyanide | Cyanide ion | NaCN | Im-CH₂CH₂-CN | 3-(1H-Imidazol-2-yl)propanenitrile |

(Im- represents the 1H-imidazol-2-yl moiety)

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring is an electron-rich aromatic system and is susceptible to electrophilic aromatic substitution (S_EAr). The reaction involves an electrophile replacing a hydrogen atom on the ring.

The inherent reactivity of the imidazole ring directs electrophiles to the C-4 and C-5 positions. The C-2 position is generally less reactive toward electrophilic attack. The 2-(2-chloroethyl) group attached to the C-2 position influences the regioselectivity of subsequent substitutions.

As an alkyl group, the 2-(2-chloroethyl) substituent is considered a weak activating group. Activating groups increase the rate of electrophilic substitution compared to unsubstituted imidazole and are typically ortho, para-directors in benzene (B151609) chemistry. libretexts.org In the imidazole ring, this translates to directing incoming electrophiles to the adjacent C-4 and C-5 positions. The weak, electron-donating inductive effect and hyperconjugation of the alkyl group increase the electron density at these positions, further enhancing their inherent reactivity and stabilizing the arenium ion intermediate formed during the substitution process. libretexts.org Therefore, electrophilic attack on this compound is expected to occur predominantly at the C-4 and/or C-5 positions.

Based on the established reactivity of 2-alkylimidazoles, this compound is expected to react with common electrophilic reagents.

Halogenation: Reaction with halogenating agents like bromine (Br₂), N-chlorosuccinimide (NCS), or N-bromosuccinimide (NBS) is expected to yield halogen-substituted products. Depending on the reaction conditions and stoichiometry, mono-substitution (at C-4 or C-5) or di-substitution (at C-4 and C-5) can occur. The direct bromination of imidazole itself is known to readily produce 2,4,5-tribromoimidazole, indicating the high reactivity of the ring towards halogens. mdpi.com

Nitration: The nitration of imidazoles typically requires strong acidic conditions, such as a mixture of concentrated nitric acid and sulfuric acid. For 2-alkylimidazoles, this reaction regioselectively introduces a nitro group at the C-5 (or C-4) position. For instance, the nitration of 2-methylimidazole (B133640) is a known process that yields 2-methyl-5-nitroimidazole. google.com By analogy, nitration of this compound is predicted to produce 2-(2-chloroethyl)-5-nitro-1H-imidazole.

Sulfonation: The introduction of a sulfonic acid (-SO₃H) group onto the imidazole ring can be achieved using sulfonating agents like sulfur trioxide or chlorosulfonic acid. evitachem.com This reaction also favors the C-4 or C-5 position, leading to the formation of this compound-4-sulfonic acid.

The table below summarizes the expected major products of electrophilic aromatic substitution on this compound.

| Reaction Type | Reagent(s) | Expected Major Product(s) |

| Halogenation (Br) | Br₂ | 2-(2-Chloroethyl)-4,5-dibromo-1H-imidazole |

| Nitration | HNO₃ / H₂SO₄ | 2-(2-Chloroethyl)-5-nitro-1H-imidazole |

| Sulfonation | SO₃ / H₂SO₄ | This compound-4-sulfonic acid |

Metal-Catalyzed Coupling Reactions Involving the Chloroethyl Group

The chloroethyl group of this compound presents a site for carbon-carbon and carbon-heteroatom bond formation. While alkyl chlorides are traditionally less reactive than their aryl or vinyl counterparts in many standard cross-coupling protocols, modern advancements in catalyst design have expanded the scope of these reactions.

Cross-Coupling Reactions (e.g., Heck, Suzuki, Sonogashira)

Metal-catalyzed cross-coupling reactions are cornerstone methodologies in organic synthesis for forming C-C bonds. wikipedia.orgwikipedia.orgwikipedia.org Their application to an alkyl halide like this compound is challenging but mechanistically conceivable with appropriate catalytic systems.

Heck Reaction: The Heck, or Mizoroki-Heck, reaction typically couples an unsaturated halide with an alkene using a palladium catalyst. wikipedia.orglibretexts.org The standard catalytic cycle involves the oxidative addition of the halide to a Pd(0) species. mdpi.com Saturated alkyl chlorides are generally poor substrates for the traditional Heck reaction because they are less reactive in oxidative addition and their intermediates are prone to rapid β-hydride elimination, which can lead to undesired side products. However, variations of the Heck reaction, sometimes involving different metals or specialized ligand systems, have been developed to incorporate alkyl halides.

Suzuki Reaction: The Suzuki reaction creates a C-C bond by coupling an organohalide with an organoboron compound, most commonly a boronic acid, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org Like the Heck reaction, the Suzuki coupling is most efficient for aryl, vinyl, and alkynyl halides. The coupling of unactivated alkyl halides, including chloroalkanes, remains a significant challenge due to slow oxidative addition and competing β-hydride elimination. Furthermore, the presence of the unprotected imidazole ring can complicate the reaction, potentially by coordinating to the palladium catalyst or by undergoing undesirable side reactions like protodeboronation of the coupling partner. nih.govyonedalabs.com

Sonogashira Reaction: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org The direct Sonogashira coupling of unactivated alkyl chlorides is not a standard transformation. The mechanism relies on a catalytic cycle involving both palladium and copper, and the oxidative addition step is again a barrier for alkyl chlorides. libretexts.org While nickel-catalyzed variants have been shown to couple non-activated alkyl halides, specific applications to this substrate are not widely documented. wikipedia.org

| Cross-Coupling Reaction | Typical Substrates | Catalyst System | Key Challenges for this compound |

| Heck | Aryl/Vinyl Halide + Alkene | Pd(0) complex, Base | Slow oxidative addition, β-hydride elimination |

| Suzuki | Aryl/Vinyl Halide + Boronic Acid | Pd(0) complex, Base | Slow oxidative addition, β-hydride elimination, Imidazole interference |

| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | Unfavorable oxidative addition for alkyl chlorides |

C-C, C-N, C-O, and C-S Bond Formation Strategies

Beyond palladium-catalyzed cross-couplings, the chloroethyl group is an excellent electrophile for nucleophilic substitution reactions (SN2), providing a direct route for C-C, C-N, C-O, and C-S bond formation. The reactivity of the chloroethyl moiety is influenced by the adjacent imidazole ring, which can participate in or modulate the reaction depending on the conditions. Imidazolium (B1220033) salts bearing an N-(R)-chloroethyl substituent, for instance, are known to undergo nucleophilic substitution at the chlorine-bearing carbon. nih.gov

C-C Bond Formation: The formation of a new carbon-carbon bond can be achieved by reacting this compound with carbon nucleophiles. A classic example is the Kolbe nitrile synthesis, where cyanide anions (e.g., from NaCN or KCN) displace the chloride to form a nitrile, extending the carbon chain by one. This nitrile can then be further elaborated into other functional groups.

C-N Bond Formation: The construction of a C-N bond is readily accomplished through the reaction of the chloroethyl group with various nitrogen nucleophiles. rsc.org This includes reactions with ammonia (B1221849), primary and secondary amines to yield the corresponding primary, secondary, and tertiary amines. The Gabriel synthesis, utilizing phthalimide (B116566) anion as an ammonia surrogate, offers a classic route to primary amines. tcichemicals.com The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for C-N bond formation, but it is typically applied to aryl halides rather than alkyl halides. researchgate.net

C-O Bond Formation: Alkoxides or phenoxides can serve as oxygen nucleophiles to displace the chloride, forming ethers in a process known as the Williamson ether synthesis. The reaction with hydroxide (B78521) can lead to the corresponding alcohol, 2-(2-hydroxyethyl)-1H-imidazole, although elimination reactions may compete under harsh basic conditions.

C-S Bond Formation: Similarly, C-S bonds are formed by reacting the substrate with sulfur nucleophiles. Thiolates (RS⁻) readily displace the chloride to produce thioethers (sulfides). Using sodium hydrosulfide (B80085) (NaSH) can introduce a thiol group (-SH).

The following table summarizes these SN2-based bond formation strategies.

| Bond Formed | Nucleophile Type | Example Reagent | Product Type |

| C-C | Cyanide | Sodium Cyanide (NaCN) | Nitrile |

| C-N | Amine | Benzylamine (BnNH₂) | Secondary Amine |

| C-O | Alkoxide | Sodium Ethoxide (NaOEt) | Ether |

| C-S | Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |

Protonation and Deprotonation Equilibria of the Imidazole Nitrogen

The imidazole ring is amphoteric, meaning it can act as both an acid and a base. This property is central to its role in many chemical and biological systems and dictates the reactivity and intermolecular interactions of this compound.

Acid-Base Properties and Tautomeric Considerations

The acid-base behavior of this compound involves two key sites: the "pyridine-like" sp²-hybridized nitrogen (N3) and the "pyrrole-like" N-H nitrogen (N1).

Protonation: The lone pair of electrons on the pyridine-like nitrogen is basic and can accept a proton from an acid. The pKa of the resulting imidazolium cation is typically around 7 for the parent imidazole. The electron-withdrawing nature of the chloroethyl group attached at the C2 position is expected to decrease the basicity of the N3 nitrogen slightly, resulting in a pKa value slightly lower than 7.

Deprotonation: The N-H proton is weakly acidic. In the presence of a strong base, this proton can be removed to form an imidazolate anion. The pKa for this process in the parent imidazole is approximately 14.4. pearson.com The presence of a metal cation coordinating to the imidazole ring can significantly lower this pKa, making the N-H proton more acidic. researchgate.net

Tautomerism: For an N-unsubstituted imidazole like this compound, prototropic tautomerism is possible. The proton on N1 can migrate to N3, a process that is rapid and leads to a time-averaged structure where the two nitrogen atoms are chemically equivalent in many environments. This equilibrium is fundamental to the molecule's properties, though in the case of a 2-substituted imidazole, the two tautomeric forms are degenerate (identical). researchgate.net

| Form | Structure | pH Range | Key Characteristics |

| Protonated (Imidazolium) | Cationic | Acidic (pH < ~6-7) | Both nitrogens are protonated (one as N-H, one as N⁺-H). |

| Neutral (Tautomers) | Neutral | Near-Neutral to Basic | Exists as an equilibrium of two identical tautomeric forms. |

| Deprotonated (Imidazolate) | Anionic | Strongly Basic (pH > 14) | N-H proton is removed, resulting in a delocalized anion. |

Influence on Reactivity and Intermolecular Interactions

Influence on Reactivity:

Protonated State: When the imidazole ring is protonated to form an imidazolium cation, its electron-withdrawing character is greatly enhanced. This makes the ring itself highly resistant to electrophilic attack but could potentially activate the C2 position towards certain nucleophiles.

Neutral State: The neutral imidazole can act as a nucleophile, either through the N3 nitrogen in alkylation or acylation reactions, or through the C2 carbon after deprotonation with a strong base to form a carbene.

Deprotonated State: The imidazolate anion is a much stronger nucleophile than the neutral form and will react readily with electrophiles at the nitrogen atom.

Influence on Intermolecular Interactions: The protonation state dictates the types of intermolecular interactions the molecule can participate in. The N-H group is a hydrogen bond donor, while the sp²-hybridized nitrogen is a hydrogen bond acceptor. In the protonated state, the imidazolium ring is an excellent hydrogen bond donor. These hydrogen bonding capabilities are critical for molecular recognition and the formation of supramolecular structures.

Radical Reactions and Photochemical Transformations

While ionic reactions often dominate the chemistry of this compound, the potential for radical and photochemical pathways exists, offering alternative routes for functionalization and rearrangement.

Radical Reactions: Imidazole and its derivatives can undergo reactions with radicals. Studies on simple imidazoles have shown they react with hydroxyl radicals (•OH) at near-diffusion-controlled rates. nih.gov For this compound, radical attack could occur at several positions:

Addition to the Imidazole Ring: Radicals can add to the C=C double bond of the imidazole ring, leading to the formation of a radical intermediate that can be further oxidized or trapped.

Hydrogen Abstraction: A radical could abstract a hydrogen atom from the N-H group, the C-H bonds of the ring, or the C-H bonds of the ethyl side chain. Abstraction from the side chain could lead to subsequent reactions like cyclization or elimination.

Photochemical Transformations: The imidazole ring possesses an aromatic π-system that can absorb UV light, leading to electronically excited states. Theoretical studies on substituted imidazoles suggest that upon photoexcitation, they can undergo rearrangements. nih.gov Potential photochemical pathways include:

Electrocyclization: The excited state could undergo an internal cyclization, followed by rearrangements to form isomers.

Photoisomerization: Rearrangement of the ring atoms could occur, potentially leading to the formation of different heterocyclic structures.

Homolytic Cleavage: While less common for the robust imidazole ring, high-energy UV light could potentially induce homolytic cleavage of the C-Cl bond in the side chain, generating a carbon-centered radical and a chlorine radical, which could then initiate further radical reactions.

Detailed experimental studies on the radical and photochemical reactivity specifically for this compound are not extensively documented in the literature, but the fundamental reactivity of the imidazole and alkyl chloride moieties provides a strong basis for predicting these potential transformations.

Homolytic Cleavage of C-Cl Bonds

Homolytic cleavage is a type of bond fission where the two electrons of a covalent bond are equally distributed between the two resulting fragments, leading to the formation of radicals. In the case of this compound, the C-Cl bond in the ethyl side chain is susceptible to this type of cleavage, particularly when subjected to energy input in the form of heat or light.

The process can be represented as follows:

R-CH₂-CH₂-Cl → R-CH₂-CH₂• + Cl•

Where R represents the 1H-imidazol-2-yl group. This reaction yields a 2-(1H-imidazol-2-yl)ethyl radical and a chlorine radical. The energy required for this process is known as the bond dissociation energy (BDE). The C-Cl bond is generally weaker than C-H and C-C bonds, making it a likely site for initial bond cleavage.

Several factors can influence the homolytic cleavage of the C-Cl bond:

Temperature: Higher temperatures increase the thermal energy of the molecule, which can overcome the bond dissociation energy.

Initiators: The presence of radical initiators can facilitate the cleavage by providing an initial source of radicals that can then propagate a chain reaction.

The resulting radicals are highly reactive intermediates that can participate in a variety of subsequent reactions, including:

Hydrogen Abstraction: The ethyl radical can abstract a hydrogen atom from a solvent molecule or another reactant, leading to the formation of 2-ethyl-1H-imidazole.

Dimerization: Two ethyl radicals can combine to form a dimer.

Reaction with Oxygen: In the presence of oxygen, the ethyl radical can form a peroxyl radical, initiating oxidative degradation pathways.

Table 1: Typical Bond Dissociation Energies (BDEs) for Relevant Bonds

| Bond Type | Bond Dissociation Energy (kJ/mol) |

| C-Cl (in chloroalkanes) | 320-350 |

| C-H (primary) | ~410 |

| C-C | ~350 |

This table presents generalized data for similar bond types to illustrate the relative bond strengths.

Photoinduced Reactivity and Degradation Pathways

The imidazole ring system is known to be sensitive to ultraviolet (UV) radiation. nih.gov When this compound is exposed to UV light, it can absorb energy, leading to its excitation to a higher electronic state. This excited state is more reactive and can undergo various photochemical reactions, leading to its degradation.

The photoinduced reactivity of this compound can proceed through several pathways:

Direct Photolysis: The molecule directly absorbs a photon, leading to the cleavage of bonds. The C-Cl bond is a likely candidate for photolytic cleavage due to its lower bond energy compared to other bonds in the molecule. This can result in the formation of the same radical species as in thermal homolytic cleavage.

Photosensitized Reactions: In the presence of a photosensitizer, the sensitizer (B1316253) absorbs light and then transfers the energy to the this compound molecule, promoting it to an excited state and initiating degradation.

Reaction with Photogenerated Reactive Species: UV irradiation of aqueous solutions can generate reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These highly reactive species can attack the imidazole ring or the ethyl side chain, leading to a cascade of oxidation reactions and ultimately to the degradation of the molecule.

The degradation of the imidazole moiety itself can lead to the formation of various smaller organic molecules as the ring structure is broken down. The specific degradation products will depend on the reaction conditions, such as the wavelength of light, the presence of oxygen, and the solvent.

Table 2: Plausible Intermediates and Final Products in the Photodegradation of this compound

| Intermediate/Product | Formation Pathway |

| 2-(1H-imidazol-2-yl)ethyl radical | Homolytic cleavage of the C-Cl bond |

| Chlorine radical | Homolytic cleavage of the C-Cl bond |

| 2-Ethyl-1H-imidazole | Hydrogen abstraction by the ethyl radical |

| Hydroxylated imidazole derivatives | Attack by hydroxyl radicals on the imidazole ring |

| Ring-opened products (e.g., smaller amines, carboxylic acids) | Oxidative cleavage of the imidazole ring |

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Chloroethyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy is an indispensable tool for the structural analysis of 2-(2-Chloroethyl)-1H-imidazole, providing atom-specific information about the chemical environment, connectivity, and spatial relationships within the molecule. Due to the nature of the asymmetrically substituted imidazole (B134444) ring, the compound can exist as a mixture of tautomers in solution, which can influence the observed NMR spectra. nih.gov

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the imidazole ring and the chloroethyl side chain. The imidazole ring protons (H-4 and H-5) typically appear as singlets or narrowly coupled doublets in the aromatic region of the spectrum. The N-H proton of the imidazole ring often presents as a broad singlet, and its chemical shift can be highly dependent on the solvent, concentration, and temperature.

The protons of the 2-chloroethyl group are expected to appear as two triplets due to vicinal coupling (³JHH). The methylene (B1212753) group adjacent to the imidazole ring (CH₂-Im) will be deshielded by the aromatic system, appearing at a lower field compared to the methylene group bonded to the chlorine atom (CH₂-Cl), which is deshielded by the electronegative halogen.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N-H | 10.0 - 13.0 | Broad Singlet | - |

| H-4 / H-5 | 7.0 - 7.5 | Singlet / Doublet | ~1-2 |

| -CH₂-Cl | 3.8 - 4.2 | Triplet | ~6-7 |

| -CH₂-Im | 3.1 - 3.5 | Triplet | ~6-7 |

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. Four distinct signals are anticipated for this compound. The C-2 carbon, being directly attached to two nitrogen atoms and the chloroethyl substituent, is expected to have a characteristic chemical shift. The C-4 and C-5 carbons of the imidazole ring will appear in the aromatic region, though their exact shifts can be difficult to predict due to the potential for rapid tautomerization which can sometimes lead to peak broadening or the absence of signals in solution-state NMR. nih.gov The two carbons of the chloroethyl side chain will be observed in the aliphatic region, with the carbon atom bonded to the chlorine (C-β) appearing at a lower field than the carbon attached to the imidazole ring (C-α).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-4 / C-5 | 118 - 128 |

| C-β (-CH₂-Cl) | 40 - 45 |

| C-α (-CH₂-Im) | 30 - 35 |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A critical cross-peak would be observed between the signals of the -CH₂-Im and -CH₂-Cl protons, confirming their adjacent positions in the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. hmdb.ca It would show cross-peaks connecting the H-4/H-5 protons to the C-4/C-5 carbons, the -CH₂-Im protons to the C-α carbon, and the -CH₂-Cl protons to the C-β carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. Key correlations would include a cross-peak between the -CH₂-Im protons and the C-2 carbon of the imidazole ring, unequivocally establishing the point of attachment of the side chain. semanticscholar.org Correlations between the N-H proton and the C-2 and C-4/C-5 carbons would also be expected.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful method for identifying the functional groups present in this compound and for probing its conformational landscape.

The vibrational spectrum of the molecule is dominated by the characteristic modes of the imidazole ring and the chloroethyl substituent.

Imidazole Moiety: The N-H stretching vibration typically appears as a broad band in the IR spectrum in the region of 3100-3400 cm⁻¹, with its position and shape being sensitive to hydrogen bonding. researchgate.net The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The imidazole ring itself has a series of characteristic stretching and bending vibrations (C=N, C-N, ring deformations) between 1000 and 1600 cm⁻¹. scirp.org

Chloroethyl Moiety: The aliphatic C-H stretching vibrations of the two methylene groups are expected in the 2850-3000 cm⁻¹ region. libretexts.org The most characteristic vibration for this group is the C-Cl stretch, which typically appears as a strong band in the IR spectrum in the 600-800 cm⁻¹ range. quimicaorganica.org Carbon-halogen bending vibrations occur at lower frequencies, often below 400 cm⁻¹. aip.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Moiety | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| N-H Stretch | Imidazole | 3100 - 3400 | Medium-Strong, Broad |

| Aromatic C-H Stretch | Imidazole | 3050 - 3150 | Medium-Weak |

| Aliphatic C-H Stretch | Chloroethyl | 2850 - 3000 | Medium |

| C=N / C=C Ring Stretch | Imidazole | 1400 - 1600 | Medium-Strong |

| C-H Bending | Chloroethyl | 1350 - 1470 | Medium |

| Ring Modes | Imidazole | 1000 - 1300 | Medium |

| C-Cl Stretch | Chloroethyl | 600 - 800 | Strong |

The this compound molecule possesses conformational flexibility due to rotation around the C-C single bond of the ethyl side chain. This can lead to the existence of different rotational isomers (rotamers), such as anti and gauche conformers. These conformers can have distinct vibrational frequencies, particularly for modes involving the chloroethyl group.

Vibrational spectroscopy can be used to study this conformational equilibrium. nih.gov For instance, the C-Cl stretching frequency is known to be sensitive to the local conformation. By analyzing the IR and Raman spectra, potentially at different temperatures, it may be possible to identify bands corresponding to different rotamers. The relative intensities of these bands can provide information about the relative populations of the conformers and the energy difference between them. Computational chemistry methods are often used in conjunction with experimental spectra to predict the vibrational frequencies of different conformers and aid in the spectral assignment.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a critical tool for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of the molecule.

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common ionization methods used in mass spectrometry, each providing complementary information about the analyte.

Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the molecule to ionize and often fragment in a reproducible manner. acs.orgresearchgate.netacs.org The resulting mass spectrum displays a molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks that form a characteristic "fingerprint."

For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation pattern would likely involve characteristic cleavages. Alpha-cleavage adjacent to the imidazole ring is a common pathway for substituted imidazoles. libretexts.org The fragmentation of the chloroethyl side chain is also anticipated, potentially involving the loss of a chlorine radical (•Cl), ethylene (B1197577) (C₂H₄), or a chloroethyl radical (•CH₂CH₂Cl). The cleavage of the C-C bond in the side chain is a dominant fragmentation pathway for aliphatic chains. libretexts.org

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govbris.ac.uk It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. nih.govnih.gov This technique is well-suited for confirming the molecular weight of this compound. The basic nitrogen atoms in the imidazole ring are readily protonated, making the compound highly amenable to positive-ion mode ESI-MS. nih.govacs.org The resulting spectrum would be expected to show a dominant peak at an m/z corresponding to the protonated molecule [C₅H₈ClN₂]⁺.

Table 1: Predicted Key Mass Spectrometry Data for this compound

| Parameter | Expected Value/Observation | Ionization Mode |

| Molecular Formula | C₅H₇ClN₂ | - |

| Molecular Weight | ~130.58 g/mol | - |

| [M]⁺ Peak (EI) | m/z ~130/132 (isotope pattern) | EI |

| [M+H]⁺ Peak (ESI) | m/z ~131/133 (isotope pattern) | ESI |

| Major EI Fragments | Loss of •Cl, •C₂H₄Cl, C₂H₄ | EI |

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. This precision allows for the unambiguous determination of a compound's elemental composition. By comparing the experimentally measured exact mass to the calculated theoretical mass, the molecular formula can be confirmed with a high degree of confidence.

For this compound (C₅H₇ClN₂), HRMS would be used to verify its elemental composition. The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in two distinct molecular ion peaks separated by two m/z units, further confirming the presence of a single chlorine atom in the molecule.

Table 2: Theoretical Exact Masses for HRMS Analysis of this compound

| Ion Species | Molecular Formula | Isotope | Calculated Exact Mass (Da) |

| [M]⁺ | C₅H₇³⁵ClN₂ | ³⁵Cl | 130.0300 |

| [M]⁺ | C₅H₇³⁷ClN₂ | ³⁷Cl | 132.0270 |

| [M+H]⁺ | C₅H₈³⁵ClN₂ | ³⁵Cl | 131.0374 |

| [M+H]⁺ | C₅H₈³⁷ClN₂ | ³⁷Cl | 133.0345 |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing.

Single-crystal X-ray diffraction involves irradiating a single, high-quality crystal with a monochromatic X-ray beam. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. The positions and intensities of these spots are used to calculate an electron density map, from which the positions of the individual atoms can be determined. researchgate.net This technique is widely applied to elucidate the structures of imidazole-based compounds, revealing key structural features and intermolecular forces. semanticscholar.orggoogle.comresearchgate.netmdpi.com

The crystal structure of this compound would provide precise measurements of its geometric parameters. In related imidazole derivatives, the imidazole ring is typically planar. google.com The bond lengths and angles within the ring are characteristic of an aromatic heterocyclic system. researchgate.net For instance, C-N bond lengths in imidazole rings typically range from approximately 1.32 Å to 1.38 Å. researchgate.netnist.gov The conformation of the 2-(2-chloroethyl) side chain, defined by the torsional angles around the C-C and C-N bonds, would be a key feature determined by the analysis.

Table 3: Typical Bond Lengths and Angles in Imidazole Derivatives

| Bond/Angle | Typical Value Range | Reference Compound Type |

| C=N Bond | 1.31 - 1.34 Å | Substituted Imidazoles researchgate.net |

| C-N Bond | 1.35 - 1.39 Å | Substituted Imidazoles researchgate.netnist.gov |

| C-C (ring) | ~1.36 Å | Imidazole nist.gov |

| C-Cl Bond | ~1.77 Å | Chloroalkanes |

| N-C-N Angle | 105° - 112° | Imidazole nist.gov |

| C-N-C Angle | 106° - 109° | Imidazole nist.gov |

The way molecules arrange themselves in a crystal lattice is determined by a variety of intermolecular forces. For imidazole-containing compounds, hydrogen bonding is often a dominant interaction. acs.orgnih.gov The N-H proton of the imidazole ring can act as a hydrogen bond donor, while the lone pair on the other nitrogen atom can act as an acceptor, leading to the formation of chains or more complex networks. acs.orgacs.org

In the crystal structure of this compound, it is expected that strong N-H···N hydrogen bonds would be a primary motif, linking molecules into chains. acs.org Additionally, weaker C-H···Cl, C-H···N, or C-H···π interactions may play a significant role in stabilizing the three-dimensional crystal packing. google.comiucr.orgiucr.org The analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound. nih.goviucr.org The study of closely related structures, such as 1-[2-(2-chloroethoxy)ethyl]-2-methyl-4-nitro-1H-imidazole, reveals that weak C—H⋯O, C—H⋯N, and C—H⋯Cl interactions can connect molecules into dimers and layers. iucr.org

Chromatographic Techniques for Purity Assessment and Separation of this compound

The purity assessment and separation of this compound from reaction mixtures and potential impurities are critical steps in its characterization and quality control. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. The development of robust and reliable chromatographic methods is essential to ensure the identity, purity, and quality of the compound.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

The development of chromatographic methods for this compound involves a systematic optimization of various parameters to achieve the desired separation efficiency, resolution, and sensitivity. The choice between GC and HPLC often depends on the volatility and thermal stability of the analyte and its impurities. Given that many simple imidazole derivatives are amenable to both techniques, either directly or after derivatization, both approaches are considered here. gdut.edu.cnresearchgate.net

Gas Chromatography (GC) Method Development

Gas chromatography is a suitable technique for the analysis of volatile and thermally stable compounds like many imidazole derivatives. For the analysis of this compound, a capillary GC system coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be utilized. The FID offers high sensitivity for organic compounds, while an MS detector provides structural information, aiding in peak identification. gdut.edu.cn

Method development for GC analysis would focus on optimizing the following parameters:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a (5% phenyl)-methylpolysiloxane stationary phase, is often a good starting point for the analysis of alkyl- and haloalkyl-substituted imidazoles.

Injector Temperature: The injector temperature must be high enough to ensure rapid volatilization of the sample without causing thermal degradation.

Oven Temperature Program: A temperature program that starts at a lower temperature and ramps up is typically employed to separate compounds with different boiling points. This allows for the elution of more volatile impurities first, followed by the target analyte and less volatile components.

Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium or nitrogen) is optimized to achieve the best separation efficiency.

A hypothetical GC method for the purity assessment of this compound is presented in the table below.

Interactive Data Table: Hypothetical GC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | Gas Chromatograph with FID or MS | FID for general purity, MS for identification of impurities. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard non-polar column suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium | Provides good efficiency and is compatible with MS detectors. |

| Flow Rate | 1.0 mL/min (constant flow) | A typical flow rate for this column dimension. |

| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without degradation. |

| Injection Mode | Split (e.g., 50:1) | To prevent column overloading and ensure sharp peaks. |

| Injection Volume | 1 µL | A standard injection volume. |

| Oven Program | Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | Allows for separation of potential volatile impurities from the main compound. |

| Detector | FID or MS | FID: 280 °C; MS: Transfer line at 280 °C, Ion source at 230 °C |

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of imidazole derivatives. nih.govresearchgate.net

Key aspects of HPLC method development for this compound include:

Column Selection: A C18 column is a common first choice for reversed-phase chromatography, offering good retention for moderately polar compounds. The choice of particle size will influence efficiency and backpressure. cmes.org

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the imidazole ring and influence retention. researchgate.net

Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all compounds of interest with good peak shape in a reasonable time.

Detector: A UV detector is commonly used for the analysis of compounds containing a chromophore, such as the imidazole ring. The detection wavelength is selected based on the UV absorbance maximum of the analyte.

A proposed HPLC method for the purity assessment of this compound is detailed in the following table.

Interactive Data Table: Hypothetical HPLC Method Parameters for this compound Analysis

| Parameter | Condition | Rationale |

| Instrument | HPLC system with UV or Diode Array Detector (DAD) | DAD allows for the monitoring of multiple wavelengths and peak purity assessment. |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | A standard reversed-phase column providing good resolution. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of the imidazole ring. |

| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC. |

| Gradient | 10% B to 90% B over 20 minutes | A broad gradient to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | 210 nm | Imidazole derivatives typically have strong absorbance in the low UV region. google.com |

| Injection Volume | 10 µL | A typical injection volume. |

Chiral Separation Techniques for Enantiomeric Purity (if applicable)

Chiral separation techniques are employed to separate enantiomers, which are non-superimposable mirror images of a chiral molecule. The applicability of these techniques to this compound is contingent on whether the molecule is chiral.

A molecule is chiral if it contains a stereocenter (typically a carbon atom bonded to four different groups) and is not superimposable on its mirror image. Upon examination of the structure of this compound, it is evident that there are no stereocenters present. The molecule possesses a plane of symmetry and is therefore achiral.

Since this compound is an achiral molecule, it does not exist as a pair of enantiomers. Consequently, chiral separation techniques are not applicable for the assessment of its enantiomeric purity. The analysis of this compound would focus on assessing its chemical purity, identifying and quantifying any impurities that may be present.

Computational and Theoretical Chemistry Studies of 2 2 Chloroethyl 1h Imidazole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of 2-(2-Chloroethyl)-1H-imidazole, providing a framework to understand its reactivity and potential interactions.

Density Functional Theory (DFT) and Ab Initio Methods

Density Functional Theory (DFT) and ab initio methods are powerful computational tools used to investigate the electronic structure of molecules. tandfonline.comnih.gov For imidazole (B134444) derivatives, methods like B3LYP with basis sets such as 6-311G(d,p) are commonly employed to optimize molecular geometry and calculate electronic properties. tandfonline.comresearchgate.net Ab initio methods, such as Hartree-Fock (HF), have also been used, though DFT methods often provide a better balance of accuracy and computational cost for many molecular systems. researchgate.netresearchgate.net These calculations form the basis for more detailed analyses of the molecule's electronic landscape.

HOMO-LUMO Energy Gaps and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and kinetic stability. irjweb.com The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. irjweb.comscielo.br For imidazole derivatives, the HOMO is typically localized over the electron-rich imidazole ring, while the LUMO distribution indicates regions susceptible to nucleophilic attack. researchgate.net Analysis of these orbitals helps in understanding the charge transfer characteristics within the molecule. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Imidazole

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.8 |

| LUMO | -0.5 |

| Energy Gap (ΔE) | 6.3 |

Note: These values are illustrative for a generic imidazole derivative and may vary for this compound.

Electrostatic Potential Maps and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic reactions. tandfonline.comresearchgate.net In imidazole and its derivatives, the nitrogen atoms of the ring are typically regions of negative electrostatic potential, making them susceptible to electrophilic attack. researchgate.netnih.gov The hydrogen atom attached to the nitrogen in the imidazole ring, along with the hydrogens on the ethyl chain, would exhibit positive electrostatic potential. researchgate.net Mulliken population analysis can further quantify the partial atomic charges, providing a more detailed picture of the electron distribution across the molecule. tandfonline.com

Conformational Analysis and Potential Energy Surfaces

The flexibility of the 2-(2-chloroethyl) side chain allows for multiple conformations of this compound, which can be explored through computational analysis.

Rotational Barriers and Preferred Conformations

The rotation around the single bonds in the chloroethyl side chain (C-C and C-N bonds) is associated with specific energy barriers. msu.edu Computational studies on similar substituted heterocyclic compounds have shown that steric hindrance and electronic effects, such as hyperconjugation, influence the stability of different conformers (e.g., gauche and anti). msu.edunih.gov For this compound, the anti-conformation, where the chlorine atom and the imidazole ring are furthest apart, is generally expected to be the most stable due to minimized steric repulsion. msu.edu Calculating the potential energy surface by systematically rotating these bonds allows for the identification of the global minimum energy conformation and the energy barriers between different conformers. nih.gov

Table 2: Hypothetical Rotational Energy Barriers for this compound

| Rotational Bond | Barrier to Rotation (kcal/mol) |

|---|---|

| Imidazole-CH2 | 3-5 |

| CH2-CH2Cl | 4-6 |

Note: These are estimated values based on similar organic molecules and would require specific calculations for confirmation.

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry serves as a powerful tool for predicting the reactivity of molecules and elucidating the intricate details of reaction mechanisms. For this compound, theoretical studies can provide invaluable insights into its chemical behavior, particularly in reactions involving the chloroethyl side chain. By modeling the potential energy surface of a reaction, key parameters that govern the reaction's feasibility and kinetics can be determined.

Transition State Characterization and Activation Energies

The transition state is a critical point on the reaction pathway, representing the highest energy barrier that must be overcome for reactants to be converted into products. The characterization of this fleeting molecular arrangement is a cornerstone of computational reaction mechanism studies. For a substitution reaction involving the chloroethyl group of this compound, computational methods such as Density Functional Theory (DFT) would be employed to locate the transition state structure.

For instance, theoretical analyses of other substituted imidazoles often reveal the influence of the imidazole ring on the reactivity of the side chain. The electron-rich nature of the imidazole ring can affect the stability of the transition state and, consequently, the activation energy.

Illustrative Data Table for Activation Energies of a Hypothetical Substitution Reaction:

| Reaction Step | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Cl⁻ Displacement by Nu⁻ | B3LYP | 6-311+G(d,p) | PCM (Water) | 25.4 |

| Cl⁻ Displacement by Nu⁻ | M06-2X | def2-TZVP | SMD (DMSO) | 23.9 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that would be generated from a computational study. Specific data for this compound is not available in the reviewed literature.

Reaction Pathways and Energetics of Substitution Reactions

Substitution reactions are fundamental transformations in organic chemistry. For this compound, the chlorine atom on the ethyl side chain is a leaving group, making it susceptible to nucleophilic substitution. Computational studies can map out the entire reaction pathway, from reactants to products, including any intermediates and transition states.

The energetics of the reaction pathway provide a thermodynamic profile of the reaction. This includes the relative energies of reactants, intermediates, transition states, and products. By calculating these energies, one can determine whether a reaction is exothermic or endothermic and predict the most likely reaction mechanism (e.g., SN1 vs. SN2).

While detailed reaction pathways for this compound have not been extensively reported in computational studies, the general principles can be inferred from related systems. For example, a computational investigation into the substitution of a similar chloroalkyl-substituted heterocycle would likely involve calculating the energies of the reactants, the transition state for the nucleophilic attack, and the final products.

Illustrative Reaction Coordinate Diagram Data:

| Species | Relative Energy (kcal/mol) |

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +25.4 |

| Products (2-(2-Nu-ethyl)-1H-imidazole + Cl⁻) | -15.2 |

Note: The data in this table is hypothetical and for illustrative purposes. Specific computational data on the reaction pathways of this compound is not available in the reviewed literature.

Spectroscopic Property Prediction from Theoretical Models

Theoretical models are instrumental in predicting and interpreting spectroscopic data. By simulating the spectroscopic properties of a molecule like this compound, computational chemistry can aid in its identification and structural characterization.

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Computational methods, particularly DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. These predictions are valuable for assigning experimental spectra and for distinguishing between different possible isomers.